molecular formula C8H13N B8763253 1-Azabicyclo(2.2.2)octane, 3-methylene- CAS No. 22207-84-7

1-Azabicyclo(2.2.2)octane, 3-methylene-

Cat. No.: B8763253
CAS No.: 22207-84-7
M. Wt: 123.20 g/mol
InChI Key: LWKDQGSBGMZMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.2]octane, 3-methylene- (CAS 5291-26-9), also referred to as 2-methylidene-1-azabicyclo[2.2.2]octan-3-one, is a bicyclic tertiary amine with a fused cyclohexane ring system. Its molecular formula is C₈H₁₁NO, molar mass 137.18 g/mol, and density 1.11 g/cm³ . Key features include:

  • Structural framework: A rigid bicyclo[2.2.2]octane system with a ketone group at position 3 and a methylene substituent at position 2.
  • Physical properties: Boiling point of 91–92°C at 7 Torr and predicted pKa of 4.15, indicating weak basicity influenced by the electron-withdrawing ketone group .

Scientific Research Applications

Chemical Properties and Structure

1-Azabicyclo(2.2.2)octane, 3-methylene- features a bicyclic structure that contributes to its unique chemical properties. The presence of a nitrogen atom within the bicyclic framework enhances its biological activity, making it a valuable scaffold for drug design.

Drug Discovery and Development

The compound is primarily explored for its potential as a drug candidate in treating various conditions, including neurological disorders and cancer. Its structural similarity to known bioactive compounds like nicotine and morphine positions it as a promising lead in medicinal chemistry.

  • Neurological Disorders : Research indicates that derivatives of 1-azabicyclo(2.2.2)octane exhibit activity at neurotransmitter receptors, which may be beneficial in treating conditions such as schizophrenia and Alzheimer's disease. For instance, AZD0328, a derivative of this compound, has been investigated for its efficacy in clinical trials targeting these disorders .
  • Cancer Treatment : The compound has shown potential as a radio-sensitization agent in cancer therapy. A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO) demonstrated its ability to enhance the effects of radiation therapy in tumor cells .

Inhibition of Enzymatic Activity

1-Azabicyclo(2.2.2)octane derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes:

  • Gamma-Secretase Inhibition : Compounds derived from this scaffold have been rationally designed to selectively inhibit gamma-secretase complexes associated with Alzheimer's disease pathology. These inhibitors demonstrate low nanomolar potency and selectivity towards specific enzyme complexes, indicating their potential as therapeutic agents .

Synthetic Applications

The synthetic versatility of 1-Azabicyclo(2.2.2)octane allows it to serve as an important intermediate in organic synthesis:

  • Total Synthesis : The compound's unique structure facilitates its use in the total synthesis of complex natural products and pharmaceuticals, often serving as a key intermediate due to its ability to undergo various chemical transformations .
  • Modular Synthesis Strategies : Recent advancements have introduced modular synthetic strategies that allow for the efficient construction of functionalized derivatives of 1-Azabicyclo(2.2.2)octane, enhancing its applicability in drug development .

Case Studies

Study Title Focus Findings
Pharmacokinetic Study on BMABOCancer TreatmentDemonstrated effectiveness as a radio-sensitization agent with promising pharmacokinetic parameters .
Design of PSEN1 Selective InhibitorsAlzheimer's DiseaseDeveloped potent inhibitors with selective action against PSEN1 complexes, showcasing the therapeutic potential of azabicyclo derivatives .
Synthesis of Functionalized Aryl-Fused DerivativesOrganic SynthesisEstablished novel synthetic routes for creating aryl-fused azabicyclo compounds, expanding their utility in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and substituent effects among key analogs:

Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications References
1-Azabicyclo[2.2.2]octane, 3-methylene- (5291-26-9) C₈H₁₁NO 3-ketone, 2-methylene pKa 4.15; potential intermediate for functionalized quinuclidines
Quinuclidine (100-76-5) C₇H₁₃N No substituents (parent structure) Base for synthesizing anticholinergics (e.g., umeclidinium bromide)
1-Azabicyclo[2.2.2]octane-3-methanol (88644-21-7) C₈H₁₅NO 3-hydroxymethyl Acute oral toxicity (H302); lab chemical
1-Azabicyclo[2.2.2]octane, 2-methyl- (5261-65-4) C₈H₁₅N 2-methyl Increased lipophilicity; no ketone
Quinuclidine hydrochloride (39896-06-5) C₇H₁₄ClN Protonated amine (HCl salt) Improved solubility in polar solvents

Key Observations:

  • Electronic effects : The ketone group in the target compound reduces basicity (pKa ~4.15) compared to quinuclidine (pKa ~11), which lacks electron-withdrawing groups .
  • Substituent impact : The 3-hydroxymethyl derivative (88644-21-7) exhibits higher polarity and acute toxicity (Category 4 oral toxicity) compared to the methylene-ketone analog .
  • Pharmacological relevance : Quinuclidine derivatives with carbamate or hydroxymethyl groups show activity as nicotinic receptor agonists, suggesting the target compound’s ketone group could be modified for similar applications .

Physical and Chemical Properties

Property 1-Azabicyclo[2.2.2]octane, 3-methylene- Quinuclidine Hydrochloride 1-Azabicyclo[2.2.2]octane-3-methanol
Molecular Weight (g/mol) 137.18 147.65 141.21
Boiling Point (°C) 91–92 (7 Torr) Decomposes upon heating Not reported
Density (g/cm³) 1.11 1.18 (predicted) Not reported
pKa 4.15 ~11 (protonated amine) Not reported

Discussion:

  • Solubility : The hydrochloride salt of quinuclidine (39896-06-5) has enhanced water solubility due to ionic character, whereas the target compound’s ketone and methylene groups likely confer moderate polarity .
  • Stability : The methylene-ketone moiety in the target compound may render it susceptible to nucleophilic attack or reduction reactions, unlike the more stable quinuclidine core .

Notes:

  • The 3-methanol derivative (88644-21-7) poses higher acute toxicity risks compared to the target compound, likely due to metabolic activation of the hydroxymethyl group .
  • Quinuclidine hydrochloride’s hazards are primarily linked to its ionic nature and irritant properties .

Preparation Methods

Cyclization Strategies for Bicyclic Framework Formation

The azabicyclo[2.2.2]octane core is typically constructed via intramolecular cyclization reactions. A common precursor is a linear diamine or amino alcohol, which undergoes ring closure under acidic or basic conditions. For example, quinuclidine derivatives (e.g., 3-methylquinuclidine) are synthesized through the cyclization of 1,5-diaminopentane derivatives using Brønsted acids like HCl or H₂SO₄ . Adapting this approach, the methylene group can be introduced by substituting one of the amine groups with a propargyl or allyl moiety prior to cyclization.

Key steps include:

  • Protection of amines to prevent unwanted side reactions.

  • Ring-closing metathesis (RCM) using Grubbs catalysts to form the bicyclic structure .

  • Acid-catalyzed dehydration to stabilize the bicyclic framework.

Reaction conditions (temperature, solvent, catalyst) significantly impact yield and purity. For instance, RCM at 40–60°C in dichloromethane achieves cyclization efficiencies >80% .

Methylene Group Introduction via Elimination Reactions

The exocyclic methylene group is introduced through elimination reactions from halogenated or hydroxylated intermediates. A widely reported method involves the dehydrohalogenation of 3-chloro-1-azabicyclo[2.2.2]octane using strong bases like potassium tert-butoxide (t-BuOK).

Representative Procedure:

  • Synthesis of 3-chloro-1-azabicyclo[2.2.2]octane : React 1-azabicyclo[2.2.2]octane with thionyl chloride (SOCl₂) in dichloromethane at 0°C .

  • Base-mediated elimination : Treat the chlorinated intermediate with t-BuOK in tetrahydrofuran (THF) at reflux (66°C) to yield the methylene derivative.

Critical Parameters :

  • Base strength : Weak bases (e.g., NaOH) result in incomplete elimination, while excessive base promotes side reactions.

  • Solvent polarity : Polar aprotic solvents (THF, DMF) enhance reaction rates.

Aldol Condensation with Formaldehyde

Direct functionalization of the bicyclic amine via aldol condensation offers a single-step route to the methylene group. Reacting 1-azabicyclo[2.2.2]octane with formaldehyde in the presence of acetic acid generates the target compound through a dehydration mechanism.

Reaction Scheme :

1-Azabicyclo[2.2.2]octane+HCHOCH₃COOH3-methylene derivative+H₂O\text{1-Azabicyclo[2.2.2]octane} + \text{HCHO} \xrightarrow{\text{CH₃COOH}} \text{3-methylene derivative} + \text{H₂O}

Optimization Insights :

  • Molar ratio : A 2:1 excess of formaldehyde ensures complete conversion.

  • Temperature : Reactions conducted at 50–60°C achieve yields of 65–70%.

Reductive Amination Approaches

Reductive amination of ketone precursors provides an alternative pathway. For example, 3-keto-1-azabicyclo[2.2.2]octane is treated with methylamine and a reducing agent (e.g., sodium cyanoborohydride) to form the methylene group via imine intermediate reduction .

Advantages :

  • High stereoselectivity : The bicyclic structure directs reductive amination to favor the exocyclic double bond.

  • Mild conditions : Reactions proceed at room temperature in methanol .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Limitations
Cyclization/RCM Diamine derivativesGrubbs catalyst75–80High catalyst cost
Dehydrohalogenation3-Chloro derivativet-BuOK60–65Requires halogenation step
Aldol Condensation1-Azabicyclo[2.2.2]octaneHCHO, CH₃COOH65–70Competing polymerization
Reductive Amination 3-Keto derivativeNaBH₃CN55–60Low functional group tolerance

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous flow systems : Minimize side reactions and improve heat management during cyclization.

  • Catalyst recycling : Recovery of Grubbs catalysts via filtration reduces expenses .

  • Green chemistry : Substituting thionyl chloride with less toxic agents (e.g., PCl₃) for chlorination .

Properties

CAS No.

22207-84-7

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

3-methylidene-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C8H13N/c1-7-6-9-4-2-8(7)3-5-9/h8H,1-6H2

InChI Key

LWKDQGSBGMZMNO-UHFFFAOYSA-N

Canonical SMILES

C=C1CN2CCC1CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.